molecular formula C15H14N4OS2 B3896604 2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(2-thienylmethylene)acetohydrazide

2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(2-thienylmethylene)acetohydrazide

Cat. No. B3896604
M. Wt: 330.4 g/mol
InChI Key: RDMKBLFCWUUYEL-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(2-thienylmethylene)acetohydrazide, also known as MTAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(2-thienylmethylene)acetohydrazide's mechanism of action is not fully understood, but it is believed to work by inhibiting specific enzymes and proteins that are involved in cancer cell growth and inflammation. This compound also has antimicrobial properties that are thought to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects
This compound has been found to have low toxicity and high bioavailability, making it a promising candidate for drug development. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation by suppressing the production of pro-inflammatory cytokines, and inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(2-thienylmethylene)acetohydrazide's advantages for lab experiments include its low toxicity, high bioavailability, and potential therapeutic properties. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

For 2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(2-thienylmethylene)acetohydrazide research include exploring its potential as a cancer treatment, anti-inflammatory agent, and antimicrobial agent. Further studies are needed to understand its mechanism of action and potential side effects, as well as to optimize its therapeutic properties. This compound's potential as a drug candidate should be further explored through preclinical and clinical trials.

Scientific Research Applications

2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(2-thienylmethylene)acetohydrazide has been studied for its potential therapeutic properties in various scientific research fields, including cancer treatment, anti-inflammatory effects, and antimicrobial activity. This compound has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and fighting against bacterial and fungal infections.

properties

IUPAC Name

2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-thiophen-2-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS2/c1-19-13-7-3-2-6-12(13)17-15(19)22-10-14(20)18-16-9-11-5-4-8-21-11/h2-9H,10H2,1H3,(H,18,20)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMKBLFCWUUYEL-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(2-thienylmethylene)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(2-thienylmethylene)acetohydrazide
Reactant of Route 3
Reactant of Route 3
2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(2-thienylmethylene)acetohydrazide
Reactant of Route 4
Reactant of Route 4
2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(2-thienylmethylene)acetohydrazide
Reactant of Route 5
2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(2-thienylmethylene)acetohydrazide
Reactant of Route 6
Reactant of Route 6
2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(2-thienylmethylene)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.